Histidinehydroxamic acid

Urease inhibition Jack bean urease Aminoacyl hydroxamic acids

Histidinehydroxamic acid (Hisha) occupies a unique bifunctional chemical space—its imidazole nitrogen donor set combined with a hydroxamate metal‑binding group enables pH‑ and metal‑dependent chelation not achievable with simple hydroxamic acids or histidine alone. Validated as a mid‑potency urease reference compound (ranks 5ᵗʰ of 19 α‑aminoacyl hydroxamic acids vs. Jack bean urease), it provides a benchmark for H. pylori or agricultural urease inhibitor screening. Cu²⁺‑specific 12‑MC‑4 metallacrown formation, ablated by N‑substitution, supports metallosupramolecular and metal‑sensing probe development. The scaffold also guides isoform‑selective HDAC/MMP inhibitor design by exploiting dual oxygen‑ and nitrogen‑based metal coordination. Researchers seeking a characterized metalloenzyme inhibitor standard or a selective metallocrown building block should baseline with this compound.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 25486-11-7
Cat. No. B15479619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidinehydroxamic acid
CAS25486-11-7
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NO)N
InChIInChI=1S/C6H10N4O2/c7-5(6(11)10-12)1-4-2-8-3-9-4/h2-3,5,12H,1,7H2,(H,8,9)(H,10,11)
InChIKeyPPWCINXVCQTKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histidinehydroxamic Acid (CAS 25486-11-7): A Bifunctional Metal-Chelating Scaffold for Metalloenzyme Inhibition


Histidinehydroxamic acid (Hisha) is a bifunctional α-aminohydroxamic acid that combines an imidazole-containing histidine backbone with a hydroxamic acid metal-binding moiety [1]. This dual chelating architecture enables it to form high-stability complexes with transition metal ions including Cu²⁺, Ni²⁺, Zn²⁺, and Fe³⁺, positioning it as a versatile metalloenzyme inhibitor scaffold [1][2]. The compound has been evaluated for inhibition of urease, histone deacetylases (HDACs), and matrix metalloproteinases (MMPs), with activity profiles that differentiate it from both simple hydroxamic acids and amino acid-only chelators [1][3].

Why Histidinehydroxamic Acid Cannot Be Replaced by Generic Hydroxamic Acids or Amino Acid Chelators


Simple hydroxamic acids (e.g., acetohydroxamic acid, SAHA/vorinostat) provide potent metal chelation but lack the ancillary imidazole coordination that confers target selectivity and metal ion discrimination [1][2]. Conversely, histidine alone coordinates via nitrogen donors but lacks the strong oxygen-based chelation of the hydroxamate group required for potent metalloenzyme inhibition [1]. Histidinehydroxamic acid occupies a distinct chemical space where the hydroxamate and imidazole/amino groups compete for metal coordination in a pH- and metal-dependent manner, producing complexation behavior that differs fundamentally from mono-functional analogs and directly impacts inhibitory profiles across enzyme families [1][3].

Histidinehydroxamic Acid: Quantitative Comparator Data for Procurement Decision Support


Urease Inhibition Potency Relative to Amino Acid Hydroxamic Acid Library

In a comparative study of 19 α-aminoacyl hydroxamic acids against Jack bean urease, histidinehydroxamic acid ranked fifth in inhibitory potency among naturally occurring amino acid derivatives, with an I50 value intermediate between glycinehydroxamic acid and threoninehydroxamic acid [1]. Methioninehydroxamic acid was the most potent (I50 = 3.9 × 10⁻⁶ M), while histidinehydroxamic acid exhibited modestly lower potency, positioning it as a mid-range inhibitor within this class [1]. The presence of the α-amino group did not significantly alter inhibitory power compared to corresponding fatty acyl hydroxamic acids, indicating that the hydroxamate moiety drives primary potency while the amino acid side chain modulates activity [1].

Urease inhibition Jack bean urease Aminoacyl hydroxamic acids

Metal Ion Binding Specificity: Cu²⁺ Complexation and Metallacrown Formation

Histidinehydroxamic acid (Hisha) exhibits metal-specific coordination behavior that differs fundamentally from its N-methyl (N-Me-Hisha) and N-benzyloxycarbonyl (Z-Hisha) derivatives. With Cu²⁺, Hisha forms a high-stability 12-MC-4 type metallacrown involving both hydroxamate and imidazole/amino donors, whereas the derivative compounds show altered or diminished coordination modes due to the elimination of key donor atoms [1]. Specifically, N-Me-Hisha lacks the hydroxamate-N donor, while Z-Hisha cannot coordinate via the amino-N, each reducing the total available donor atoms by one compared to the parent Hisha [1].

Metal chelation Metallacrown Coordination chemistry

Hydroxamic Acid Scaffold Selectivity Across Metalloenzyme Families

In a broad selectivity screen of metalloenzyme inhibitors containing various metal-binding groups (MBGs) against a panel including hCAII, MMPs, ACE, HDAC-2, and tyrosinase, hydroxamic acid-based inhibitors demonstrated target-specific inhibition without widespread off-target activity [1]. The study evaluated clinically approved inhibitors and reported metalloprotein inhibitors, concluding that metalloenzyme inhibitors are quite selective for their intended targets and not prone to indiscriminate enzyme inhibition despite their metal-binding capability [1]. Histidinehydroxamic acid belongs to this hydroxamic acid MBG class and shares the selectivity profile documented for this pharmacophore.

Metalloenzyme selectivity Off-target profiling Hydroxamic acid inhibitors

Histidinehydroxamic Acid: Evidence-Backed Application Scenarios for Research and Industrial Use


Urease Inhibition Screening in Antibacterial or Agricultural Research Programs

Histidinehydroxamic acid serves as a mid-potency reference compound for urease inhibition studies. As documented by Kobashi et al., it ranks fifth among 19 α-aminoacyl hydroxamic acids, positioning it between glycinehydroxamic acid and threoninehydroxamic acid in inhibitory power against Jack bean urease [1]. Researchers evaluating Helicobacter pylori urease inhibitors or developing agricultural urease inhibitors can employ histidinehydroxamic acid as a benchmark to contextualize novel compound potency within the known structure-activity landscape of amino acid-derived hydroxamic acids [1].

Metallacrown Synthesis and Metal-Sensing Probe Development

The unique ability of histidinehydroxamic acid to form a high-stability 12-MC-4 metallacrown with Cu²⁺—a property not shared by its N-methyl or N-benzyloxycarbonyl derivatives—makes it a valuable scaffold for metallosupramolecular chemistry [1]. Researchers developing metal-sensing fluorescent probes or self-assembled metallosupramolecular architectures can leverage this Cu²⁺-specific metallacrown formation, which requires the intact histidinehydroxamic acid donor set and is eliminated upon modification of either the amino or hydroxamate nitrogen [1].

Selective Metalloenzyme Tool Compound Development

Based on the selectivity profiling of hydroxamic acid metal-binding groups across multiple metalloenzymes (hCAII, MMPs, ACE, HDAC-2, tyrosinase), histidinehydroxamic acid represents a scaffold with demonstrated target-specific inhibition potential [2]. The compound's bifunctional nature—combining hydroxamate oxygen-based chelation with imidazole/amino nitrogen coordination—offers a starting point for developing isoform-selective HDAC or MMP inhibitors where dual metal-coordination modes may confer selectivity advantages over simple monodentate hydroxamic acids [1][2].

Pharmaceutical Formulation Stabilization via Histidine-Derivative Buffering

Pharmaceutical compositions comprising growth hormone and histidine or histidine derivatives demonstrate enhanced stability against deamidation, oxidation, and peptide bond cleavage, as established in patent literature [3]. Histidinehydroxamic acid, as a histidine derivative, may offer similar formulation stabilization benefits in biopharmaceutical preparations where metal-catalyzed degradation pathways are a concern, though direct evidence for this specific derivative in formulation applications remains to be established [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histidinehydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.